S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester
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Overview
Description
S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester: is a synthetic organic compound that features a tert-butyl ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. The presence of the tert-butyl ester group imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester typically involves the following steps:
Amino Acid Derivatization: The starting material, 2-Amino-3-methyl-pentanoic acid, is first converted into its corresponding amide derivative by reacting with an appropriate amine under controlled conditions.
Esterification: The amide derivative is then subjected to esterification using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.
Scientific Research Applications
Chemistry:
Organic Synthesis: S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: The compound serves as a building block in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the tert-butyl ester group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparison with Similar Compounds
- S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid methyl ester
- S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid ethyl ester
- S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid isopropyl ester
Uniqueness: S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester stands out due to the presence of the tert-butyl ester group, which imparts unique chemical properties such as increased steric hindrance and enhanced stability. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-6-8(2)10(13)11(16)14-7-9(15)17-12(3,4)5/h8,10H,6-7,13H2,1-5H3,(H,14,16)/t8-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFFERSVIJEJSS-WPRPVWTQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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